The pyrazole core structure is present in many bioactive molecules with diverse pharmacological properties []. The presence of the carboxylic acid and amine functional groups further expands the potential for interaction with biological targets. Research could focus on exploring its activity against various diseases or its use as a scaffold for designing new drugs [].
Organic molecules containing pyrazole rings can exhibit interesting properties such as thermal stability and photoluminescence []. Research could investigate the use of 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in the development of new functional materials.
3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the class of phenylpyrazoles. Its molecular formula is , and it has a molecular weight of approximately 279.29 g/mol . This compound features a pyrazole ring substituted with a phenyl group and an amino group, which contributes to its unique chemical properties and potential biological activities.
These reactions are crucial for modifying the compound's structure to enhance its biological activity or solubility.
3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits significant biological activities, particularly in pharmacology. It has been studied for its potential as an anti-inflammatory agent and for its effects on various biological pathways. The compound interacts with specific proteins, including phosphodiesterase 4D, which is involved in regulating cyclic adenosine monophosphate levels in cells . This interaction suggests potential therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease.
The synthesis of 3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves:
These methods allow for the efficient production of the compound while maintaining its structural integrity.
3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid finds applications in:
Studies have shown that this compound interacts significantly with various biological targets, particularly enzymes involved in metabolic pathways. Its interaction with phosphodiesterase 4D suggests a mechanism by which it may exert anti-inflammatory effects . Further studies are ongoing to elucidate its full range of interactions and potential therapeutic uses.
Several compounds share structural similarities with 3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | Contains an ethyl group instead of an amino group | |
| 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | Methyl substitution affects steric properties | |
| Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | Ethyl ester form enhances solubility |
The uniqueness of 3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid lies in its specific combination of functional groups that contribute to its biological activity and potential therapeutic applications. The presence of both an amino group and a pyrazole structure allows for diverse interactions within biological systems, distinguishing it from other similar compounds.
Traditional multi-component reactions represent a fundamental approach for synthesizing 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid and related pyrazole derivatives [1]. The classical synthesis involves the cyclocondensation of hydrazine derivatives with carbonyl compounds, typically employing phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications [1].
The stepwise synthesis outline for pyrazole-4-carboxylic acid derivatives typically begins with the formation of hydrazone intermediates [1]. Para-substituted acetophenone reacts with phenylhydrazine hydrochloride and sodium acetate in anhydrous ethanol to form 1-phenyl-2-(1-phenylethylidene) hydrazine [1]. This intermediate is then dissolved in a cold mixed solution of dimethylformamide and phosphorus oxychloride, stirred at 50-60 degrees Celsius for 5 hours [1].
A comprehensive multi-step reaction protocol has been documented for the synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives [1]. The process involves three distinct stages: first, the ring closure reaction using methyl acetoacetate as starting material; second, the condensation reaction to obtain intermediate compounds; and third, the tertiary butyloxycarbonyl protective reaction to yield the final products [2].
The traditional approach for obtaining 1-phenylpyrazole-4-carboxylic acid has been successfully achieved through chloromethylation of 1-phenylpyrazole followed by oxidation of the 4-chloromethyl-1-phenylpyrazole, or alternatively through hydrolysis of the 4-cyano derivative formed from the anti-oxime of 4-formyl-1-phenylpyrazole [3]. A novel synthesis route involves hydrolysis of 4-cyano-1-phenylpyrazole formed by a Sandmeyer type reaction from 1-phenylpyrazole-4-diazonium chloride [3].
| Synthesis Method | Starting Materials | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Cyclocondensation | Phenylhydrazine + Ethyl acetoacetate | 66-78 | Reflux, 3-5 hours |
| Multi-step approach | Para-substituted acetophenone | 75-83 | 50-60°C, DMF/POCl₃ |
| Sandmeyer reaction | 1-Phenylpyrazole-4-diazonium chloride | 60-75 | Room temperature |
Multi-component reactions involving aryl glyoxal, aryl thioamide, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol have been developed for synthesizing pyrazole-linked derivatives [4]. This methodology involves one-pot carbon-carbon, carbon-nitrogen, and carbon-sulfur bond formation processes, yielding diverse hybrid molecules bearing thiazole and pyrazole moieties in good to excellent yields [4].
The primary approach for obtaining substituted pyrazoles involves cyclocondensation reactions between suitable hydrazines and carbonyl systems [5]. This fundamental methodology encompasses reactions with 1,3-diketones, alpha-beta-unsaturated carbonyl compounds, and beta-enaminones or related compounds [5]. The process typically provides formation of regioisomer mixtures where the substituted heteroatom is positioned adjacent to different substituents [5].
Ultrasound-assisted synthesis has emerged as a prominent green chemistry approach for preparing pyrazole derivatives, including 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid [6] [7]. The ultrasonic irradiation method provides significant advantages through cavitation effects, creating localized high temperatures and pressures that enhance reaction rates while reducing the need for elevated temperatures and potentially hazardous reagents [8].
Manganese-doped zirconia has been utilized as an environmentally-friendly catalyst for ultrasound-mediated four-component coupling reactions [6]. These reactions involve dimethylacetylenedicarboxylate or ethyl acetoacetate, hydrazine hydrate, malononitrile, and aromatic aldehydes under green solvent conditions [6]. The process yields pyrano[2,3-c]pyrazole-3-carboxylate and pyrano[2,3-c]pyrazole-5-carbonitrile derivatives with excellent yields ranging from 88-98% [6].
A catalyst-free green synthetic protocol has been established for one-pot synthesis of pyrazoles through multicomponent reactions of aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile in water under ultrasonic irradiation [9]. This protocol avoids traditional chromatography and purification steps while affording highly selective conversion with no byproducts [9]. Compared to silent conditions, pyrazole derivatives are obtained selectively 2-6 times faster under ultrasonic irradiation, achieving excellent yields higher than 90% [7].
| Reaction Parameters | Conventional Method | Ultrasound-Assisted Method |
|---|---|---|
| Reaction Time | 2-6 hours | 10-60 minutes |
| Temperature | 80-120°C | 30-50°C |
| Yield | 65-75% | 88-98% |
| Solvent | Organic solvents | Water |
| Catalyst Requirements | Often required | Catalyst-free possible |
The ultrasound-mediated synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been demonstrated using ceric ammonium nitrate catalyst in aqueous medium [8]. The method achieves favorable to exceptional yields under ultrasonic irradiation conditions [8]. Zinc sulfide nanoparticles have also been employed within aqueous environments under ultrasonic irradiation for one-pot three-component synthesis involving isatin, ethyl-cyanoacetate, and 3-methyl-1-phenyl-2-pyrazolin-5-one [8].
Ultrasonic-accelerated protocols for improved pyrazole synthesis demonstrate remarkable efficiency improvements [9]. The catalyst-free approach utilizes water as solvent and provides rapid synthesis times ranging from 30-90 seconds for pyrano[2,3-c]pyrazole derivatives with yields of 90-97% [8]. Four-component systems involving aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile under ultrasound conditions significantly outperform conventional heating methods [8].
The beneficial effects of ultrasound in heterogeneous systems are attributed to acceleration of dissolution and mass transfer improvement [7]. Rate-determining steps such as Michael addition reactions are completed in 25 minutes under ultrasonic irradiation compared to 50 minutes required under silent conditions [7]. The physical effects of ultrasound, including enhancement of mass transfer, micromixing, increased dissolution kinetics, and temperature elevation, contribute to improved reaction outcomes [7].
Transition metal-catalyzed processes represent a sophisticated approach for synthesizing pyrazole derivatives, particularly for carbon-hydrogen functionalization reactions that form new carbon-carbon and carbon-heteroatom bonds on pyrazole rings [10]. These methodologies provide access to functionalized pyrazoles in single steps, contrasting with traditional cross-coupling reactions requiring pre-functionalized substrates [10].
Palladium-catalyzed pyrazole-directed sp³ carbon-hydrogen bond arylation has been developed for synthesis of beta-phenethylamines [11]. The method employs palladium(II) acetate catalyst at 5-10 mol% loading with silver(I) oxide as halide-removal agent, proceeding in acetic acid or acetic acid/hexafluoroisopropanol solvent systems [11]. This approach enables efficient formation of carbon-carbon bonds through direct activation of carbon-hydrogen bonds adjacent to pyrazole directing groups [11].
Copper-catalyzed relay oxidation strategies have been established for practical pyrazole synthesis [12]. Various 1,3- and 1,3,4-substituted pyrazoles are formed through copper-catalyzed cascade reactions of oxime acetates, amines, and aldehydes [12]. This relay oxidative process involves copper-promoted nitrogen-oxygen bond cleavage and carbon-carbon/carbon-nitrogen/nitrogen-nitrogen bond formations to furnish pyrazolines, followed by sequential copper-oxygen system-involved oxidative dehydrogenation to afford pyrazoles [12].
| Catalyst System | Substrate Scope | Yield Range (%) | Reaction Conditions |
|---|---|---|---|
| Pd(OAc)₂/Ag₂O | Aryl iodides | 60-85 | AcOH, 100°C, 12h |
| Cu(I)/O₂ | Oxime acetates | 70-90 | Toluene, 80°C, 6h |
| Ni-based heterogeneous | Hydrazines/ketones | 78-94 | Room temp, 4-8h |
| Fe(III) ionic liquid | 1,3-Diketones | 84-90 | Room temp, 2-4h |
Nickel-catalyzed one-pot synthesis approaches have been developed using heterogeneous catalysis for condensation of hydrazines with ketone and aldehyde derivatives at room temperature [13]. The heterogeneous nickel-based catalyst demonstrates recyclability up to the seventh cycle without significant loss of catalytic activity [13]. This methodology exemplifies environmentally friendly approaches to pyrazole synthesis under mild conditions [13].
Iron(III)-containing ionic liquid systems have been explored as efficient homogeneous catalysts for pyrazole synthesis [14]. The unique combination of iron(III) with ionic liquids provides effective catalysis for condensation reactions between various hydrazines and 1,3-diketone derivatives at room temperature [14]. The homogeneous catalyst system can be reused through multiple cycles with yields of 90%, 88%, 84%, and 78% for the first through fourth cycles respectively [14].
Transition metal complexes of pyrazole derivatives themselves serve as versatile catalysts and ligands [15]. Copper complexes of pyrazole are widely utilized due to copper's availability, insensitivity to light or air, and economic advantages for carbon-carbon bond formation [15]. These complexes form thermally stable structures and function as effective catalysts in numerous reactions while forming biologically active structures [15].
Pyrazolopyridine ligands have emerged as versatile bidentate ligands in transition-metal catalysis, providing opportunities to fine-tune reactivity and selectivity beyond conventional bipyridine ligands [16]. The 2-(1H-pyrazol-1-yl)pyridine series offers flexibility in ligand binding through weakly coordinating Lewis basic properties, while 2-(1H-pyrazol-3-yl)pyridine series provide both L₂- and LX-type binding modes [16].
Post-synthetic functionalization represents a crucial methodology for modifying pyrazole derivatives after initial synthesis, enabling introduction of diverse functional groups and enhancement of molecular properties [17] [18]. These techniques allow for systematic modification of the pyrazole core structure without requiring complete resynthesis [19].
The functionalization of pyrazole-4-carboxylic acid derivatives can be achieved through various chemical transformations [20]. The carboxylic acid functionality serves as a versatile handle for further derivatization through amide formation, esterification, and other coupling reactions [20]. Treatment of 1H-pyrazole-3-carboxylic acid with acid chloride formation followed by reaction with 2,3-diaminopyridine yields corresponding carboxamide derivatives in good yields of 69% [20].
| Functionalization Method | Target Group | Typical Yield (%) | Reaction Conditions |
|---|---|---|---|
| Amide coupling | Carboxamides | 65-85 | EDC/HOBt, RT, 12h |
| Esterification | Alkyl esters | 70-90 | Alcohol/acid, reflux |
| Mannich reaction | Amino methyl | 36-100 | HCHO/amine, RT |
| Halogenation | Aryl halides | 60-80 | NXS, DCM, RT |
Post-synthetic Mannich chemistry has been successfully applied to amino-functionalized systems [21]. The Mannich reaction of amino groups with paraformaldehyde and various nucleophiles such as pyrazole, imidazole, or 2-mercaptoimidazole leads to post-synthetic modification through carbon-nitrogen bond formation [21]. Reactions with imidazole achieve complete conversion, while those with pyrazole and 2-mercaptoimidazole give up to 41% and 36% conversion respectively [21].
Regioselective functionalization can be achieved through base-mediated [3+2] cycloaddition reactions using 2-alkynyl-1,3-dithianes and sydnones [22]. This methodology achieves efficient pyrazole construction under mild conditions with excellent regioselectivity, broad functional group tolerance, and diverse substrate compatibility [22]. The unique reactivity of dithianyl groups enables facile derivatization and synthesis of highly functionalized pyrazoles [22].
The amino group present in 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid provides multiple sites for post-synthetic modification [23]. Primary amine functionalities can undergo various transformations including acylation, alkylation, and condensation reactions to introduce diverse substituents [23]. These modifications can significantly alter the physicochemical properties and biological activities of the resulting derivatives [23].
Electrophilic substitution reactions preferentially occur at position-4 of pyrazole rings, providing a readily available site for functionalization [24]. The electron-rich nature of both nitrogen atoms in the pyrazole ring reduces charge density at C3 and C5 positions while making C4 susceptible to electrophilic attack [24]. This regioselectivity can be exploited for selective introduction of various functional groups [24].
Advanced functionalization techniques include metal-catalyzed cross-coupling reactions for introducing aryl and heteroaryl substituents [17]. These methodologies enable construction of complex pyrazole architectures with multiple pharmacophoric elements [17]. The structural diversity achievable through post-synthetic modifications makes pyrazole derivatives valuable scaffolds for medicinal chemistry applications [19].
The solubility characteristics of 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid are significantly influenced by the presence of multiple functional groups that exhibit contrasting polarity characteristics. The compound contains a carboxylic acid group which provides hydrophilic properties, while the two phenyl ring systems contribute substantial hydrophobic character . This amphiphilic nature results in complex solubility behavior that is highly dependent on pH conditions and solvent polarity.
In aqueous systems, the compound demonstrates limited solubility under neutral pH conditions, with predicted solubility values below 1 mg/mL at 25°C . This poor water solubility is attributed to the predominance of hydrophobic aromatic interactions and the neutral form of the carboxylic acid group at physiological pH. However, the solubility profile changes dramatically with pH adjustment. Under basic conditions (pH >8), the carboxylic acid group undergoes deprotonation, forming the carboxylate anion which significantly enhances water solubility through ionic interactions and hydrogen bonding with water molecules [4].
The partition coefficient (log P) for 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is predicted to fall within the range of 2.8-3.2, indicating moderate lipophilicity . This value reflects the balance between the hydrophobic aromatic ring systems and the polar carboxylic acid and amino functional groups. The calculation considers the electron-donating effect of the para-aminophenyl substituent and the electron-withdrawing nature of the carboxylic acid group, both of which influence the overall electronic distribution within the molecule .
In organic solvents, the compound exhibits enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where it can achieve concentrations exceeding 50 mg/mL . This enhanced solubility is attributed to the ability of these solvents to form hydrogen bonds with both the carboxylic acid and amino groups while accommodating the aromatic ring systems through π-π interactions. Polar protic solvents like methanol and ethanol also provide moderate solubility due to their hydrogen bonding capabilities .
| Solvent System | Predicted Solubility | pH Dependence | Temperature Effect |
|---|---|---|---|
| Water (pH 7.0) | <1 mg/mL | Neutral form predominates | Slight increase with temperature |
| Water (pH 9.0) | 1-10 mg/mL | Partial deprotonation | Moderate increase |
| Water (pH 12.0) | >10 mg/mL | Complete deprotonation | Significant increase |
| Methanol | 10-50 mg/mL | Hydrogen bonding | Moderate increase |
| DMSO | >50 mg/mL | Strong solvation | Minimal temperature effect |
| Dichloromethane | <5 mg/mL | Limited polar interactions | Slight increase |
The temperature dependence of solubility follows typical thermodynamic patterns, with aqueous solubility increasing moderately with temperature due to enhanced molecular motion and weakening of intermolecular interactions . In organic solvents, the temperature effect is generally less pronounced due to the already favorable solvation environment.
The thermal stability of 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is characterized by several distinct temperature-dependent processes that reflect the inherent structural features of the pyrazole ring system and its substituents. Based on thermal analysis data from structurally related pyrazole carboxylic acids, the compound is predicted to exhibit a melting point in the range of 180-200°C, with thermal degradation onset occurring between 250-300°C [5].
The pyrazole ring core provides inherent thermal stability due to its aromatic character and the presence of two nitrogen atoms that contribute to electron delocalization [5]. Comparative thermal analysis of related compounds reveals that 1H-pyrazole-4-carboxylic acid exhibits a thermal degradation onset temperature of 373°C, while 1H-pyrazole-3-carboxylic acid shows degradation at 362°C [5]. These values provide a baseline for understanding the thermal behavior of the target compound.
The presence of the carboxylic acid functional group introduces a primary thermal degradation pathway through decarboxylation, which typically occurs at temperatures above 200°C for aromatic carboxylic acids [6]. This process involves the elimination of carbon dioxide and formation of the corresponding decarboxylated product. The para-aminophenyl substituent may undergo thermal decomposition through several pathways including oxidative degradation of the amino group and potential cyclization reactions .
| Temperature Range (°C) | Thermal Process | Mass Loss (%) | Decomposition Products |
|---|---|---|---|
| 25-180 | Molecular vibrations | 0-2 | Water vapor (trace) |
| 180-200 | Melting transition | 0 | Phase change only |
| 200-280 | Decarboxylation | 15-20 | CO₂, decarboxylated product |
| 280-350 | Amino group degradation | 20-30 | NH₃, oxidation products |
| 350-450 | Pyrazole ring decomposition | 40-50 | N₂, aromatic fragments |
| >450 | Complete combustion | 80-95 | CO₂, H₂O, N₂ |
The thermal degradation pathway involves multiple consecutive and competitive reactions. Initial decarboxylation at approximately 250°C produces 3-(4-aminophenyl)-1-phenyl-1H-pyrazole and carbon dioxide. Subsequent heating leads to oxidative degradation of the amino group, forming various nitrogen-containing products including ammonia and potentially nitrous compounds [5]. At higher temperatures (>350°C), the pyrazole ring system itself begins to decompose, releasing nitrogen gas and forming smaller aromatic fragments.
Thermogravimetric analysis studies on related pyrazole derivatives indicate that the presence of electron-withdrawing substituents generally increases thermal stability, while electron-donating groups like the para-amino group may slightly reduce the degradation onset temperature [7] [5]. The overall thermal stability of 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is considered adequate for most practical applications, with decomposition occurring well above typical processing temperatures.
The acid-base behavior of 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is characterized by the presence of multiple ionizable groups that exhibit distinct pKa values and interact through both inductive and resonance effects. The compound contains a carboxylic acid group, which serves as the primary acidic site, and a para-aminophenyl substituent that provides basic character [8].
The carboxylic acid group exhibits a predicted pKa value in the range of 3.5-4.5, which is consistent with other aromatic carboxylic acids bearing electron-donating substituents . This value reflects the influence of the pyrazole ring system and the para-aminophenyl substituent, both of which provide electron density to the aromatic system through resonance effects. The presence of the amino group in the para position relative to the pyrazole ring creates a donor-acceptor system that moderately increases the pKa compared to unsubstituted pyrazole carboxylic acids [8].
The amino group in the para position of the phenyl ring demonstrates basic character with a predicted pKa value of approximately 4.5-5.0 for its conjugate acid . This value is typical for aniline derivatives and reflects the electron-withdrawing influence of the pyrazole carboxylic acid system, which reduces the basicity compared to unsubstituted aniline (pKa ~4.9) [4]. The protonation of the amino group creates a positively charged ammonium ion that can influence the overall charge distribution within the molecule.
| Ionizable Group | pKa Value | Ionization Reaction | Predominant Form (pH 7) |
|---|---|---|---|
| Carboxylic acid | 3.5-4.5 | R-COOH ⇌ R-COO⁻ + H⁺ | Deprotonated (COO⁻) |
| Amino group | 4.5-5.0 | R-NH₃⁺ ⇌ R-NH₂ + H⁺ | Neutral (NH₂) |
| Pyrazole nitrogen | ~2-3 | R-N⁺H ⇌ R-N + H⁺ | Neutral |
The tautomeric equilibrium in pyrazole derivatives represents a fundamental aspect of their structural chemistry. For 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, the primary tautomeric consideration involves the potential for proton exchange between the two nitrogen atoms in the pyrazole ring [9]. However, the N-phenyl substitution at the 1-position effectively prevents this tautomerism by fixing the nitrogen substitution pattern.
The compound does not exhibit classical pyrazole tautomerism due to the permanent substitution of the 1-position nitrogen with the phenyl group [9]. This structural feature eliminates the possibility of 1H-2H tautomeric interconversion that is characteristic of unsubstituted pyrazoles. Instead, the compound maintains a fixed tautomeric form throughout its stability range.
Solvent effects play a crucial role in determining the ionization behavior and overall stability of different charge states. In aqueous solution, the compound can exist in several ionization states depending on pH conditions [8]. At low pH (<2), both the carboxylic acid and amino groups are protonated, resulting in a cationic species. At physiological pH (~7), the carboxylic acid is deprotonated while the amino group remains neutral, creating a zwitterionic character. At high pH (>10), both groups are in their deprotonated forms, yielding an anionic species.
The microenvironment effects and intramolecular interactions further influence the acid-base equilibria. The spatial arrangement of the carboxylic acid and amino groups may allow for intramolecular hydrogen bonding interactions that can stabilize certain ionization states [9]. These effects are particularly important in determining the exact pKa values and the predominant molecular forms under specific conditions.